REACTION_SMILES
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[CH:18]([CH3:19])([CH3:20])[N:21]1[CH2:22][CH2:23][NH:24][CH2:25][CH2:26]1.[Cl:1][c:2]1[n:3][cH:4][c:5](-[c:8]2[cH:9][cH:10][c:11]([C:14]([F:15])([F:16])[F:17])[cH:12][cH:13]2)[cH:6][cH:7]1>>[c:2]1([N:24]2[CH2:23][CH2:22][N:21]([CH:18]([CH3:19])[CH3:20])[CH2:26][CH2:25]2)[n:3][cH:4][c:5](-[c:8]2[cH:9][cH:10][c:11]([C:14]([F:15])([F:16])[F:17])[cH:12][cH:13]2)[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)N1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(F)(F)c1ccc(-c2ccc(Cl)nc2)cc1
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Name
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Type
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product
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Smiles
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CC(C)N1CCN(c2ccc(-c3ccc(C(F)(F)F)cc3)cn2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |